
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a complex organic compound that features a chromenone core with methoxyphenoxy and nitrobenzoate substituents
Aplicaciones Científicas De Investigación
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its chromenone core.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions. One possible route includes:
Nitration: Introduction of the nitro group to the benzoate moiety using nitric acid and sulfuric acid.
Esterification: Formation of the ester linkage between the chromenone and the nitrobenzoate.
Methoxylation: Introduction of the methoxy group to the phenoxy moiety using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and esterification, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The methoxyphenoxy moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
- 3-(3-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
- 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
Uniqueness
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule provides a versatile scaffold for further chemical modifications and applications in various fields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves the reaction of 3-(3-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 4-nitrobenzoate with a dehydrating agent to form the desired product.", "Starting Materials": [ "3-(3-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 4-nitrobenzoate", "Dehydrating agent" ], "Reaction": [ "Add the dehydrating agent to a solution of 3-(3-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 4-nitrobenzoate in a suitable solvent.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by filtration or other suitable means.", "Purify the product by recrystallization or other suitable means." ] } | |
Número CAS |
637749-28-1 |
Fórmula molecular |
C23H15NO8 |
Peso molecular |
433.372 |
Nombre IUPAC |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H15NO8/c1-29-16-3-2-4-17(11-16)31-21-13-30-20-12-18(9-10-19(20)22(21)25)32-23(26)14-5-7-15(8-6-14)24(27)28/h2-13H,1H3 |
Clave InChI |
AHPWRQBWKRXCQI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


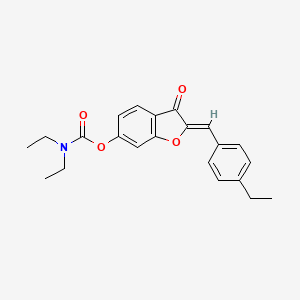
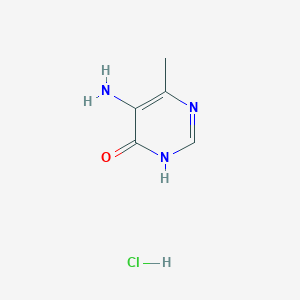
![3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2919525.png)
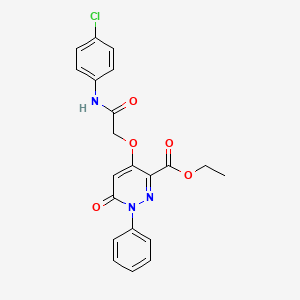
![N-(4-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919528.png)
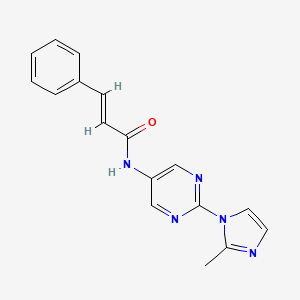
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)
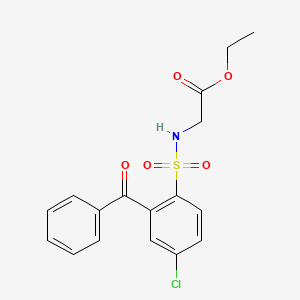

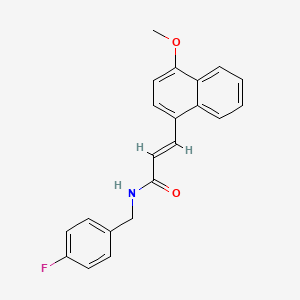

![2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2919541.png)
